molecular formula C16H21BO3 B14148559 (E)-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one CAS No. 700846-06-6

(E)-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one

Cat. No.: B14148559
CAS No.: 700846-06-6
M. Wt: 272.1 g/mol
InChI Key: DOPARYWVKNHMSH-ZHACJKMWSA-N
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Description

(E)-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one is an organic compound that features a boronic ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity, particularly in the context of organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic ester and a halogenated compound under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one is used as a building block in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Biology

In biological research, this compound can be used to create bioconjugates for studying biological processes. Its boronic ester group allows for the formation of reversible covalent bonds with diols, making it useful in the development of sensors and probes.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The ability to modify its structure allows for the design of molecules with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which (E)-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one exerts its effects involves the interaction of its boronic ester group with various molecular targets. This interaction can lead to the formation of covalent bonds with diols and other nucleophiles, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in structure but lacks the extended conjugation and the enone group.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Shares the boronic ester group but differs in the rest of the structure.

Uniqueness

(E)-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one is unique due to its combination of a boronic ester group with an enone moiety. This structure allows for versatile reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

700846-06-6

Molecular Formula

C16H21BO3

Molecular Weight

272.1 g/mol

IUPAC Name

(E)-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one

InChI

InChI=1S/C16H21BO3/c1-12(18)10-11-13-8-6-7-9-14(13)17-19-15(2,3)16(4,5)20-17/h6-11H,1-5H3/b11-10+

InChI Key

DOPARYWVKNHMSH-ZHACJKMWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2/C=C/C(=O)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=CC(=O)C

Origin of Product

United States

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